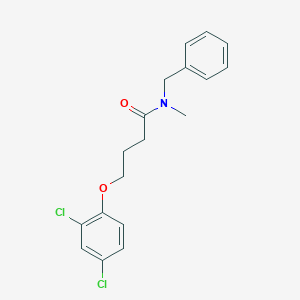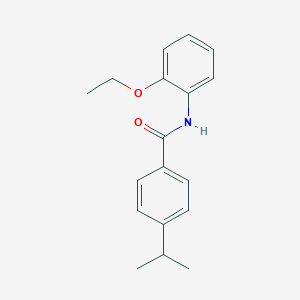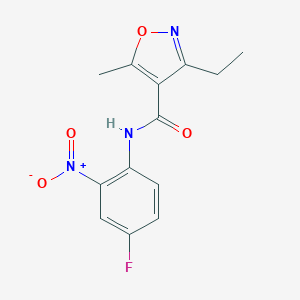
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential use as a herbicide. BDCRB belongs to the family of chloroacetanilide herbicides and is structurally similar to other herbicides such as acetochlor and alachlor. The purpose of
Wirkmechanismus
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. Specifically, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to a buildup of toxic intermediates that ultimately result in the death of the plant.
Biochemical and Physiological Effects:
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been shown to have low toxicity to mammals, but it can still have some effects on the body. Studies have shown that exposure to N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide can cause liver damage and alterations in lipid metabolism. However, these effects are generally mild and are not considered to be a significant health risk.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. One area of interest is the development of new formulations of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide that can improve its efficacy against weeds. Another area of interest is the investigation of the potential health effects of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide on humans and other animals. Finally, there is also potential for the use of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in other applications beyond herbicides, such as in the production of biofuels or other industrial chemicals.
Conclusion:
In conclusion, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a synthetic compound that has been extensively studied for its potential use as a herbicide. It works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound. Overall, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a promising compound with many potential applications in the field of agriculture and beyond.
Synthesemethoden
The synthesis of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide involves several steps, including the reaction of benzylamine with 2,4-dichlorophenoxyacetic acid to form the intermediate benzyl 2,4-dichlorophenoxyacetate. The intermediate is then reacted with methylbutyryl chloride to form N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has also been shown to have low toxicity to mammals, making it a promising alternative to other herbicides that have been found to be harmful to human health.
Eigenschaften
Produktname |
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
|---|---|
Molekularformel |
C18H19Cl2NO2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
N-benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(13-14-6-3-2-4-7-14)18(22)8-5-11-23-17-10-9-15(19)12-16(17)20/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
InChI-Schlüssel |
YOBFKLWYVRZVGI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)




![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)